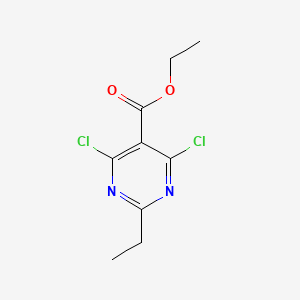
3-(Iodomethyl)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Iodomethyl)cyclopentanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodomethyl group attached to the cyclopentanone ring. It is a versatile intermediate used in various chemical reactions and has applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)cyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Another method involves the use of a Grignard reagent, where cyclopentanone is reacted with iodomethyl magnesium bromide. This reaction is carried out in anhydrous ether or THF under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
3-(Iodomethyl)cyclopentanone undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
科学的研究の応用
3-(Iodomethyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.
作用機序
The mechanism of action of 3-(Iodomethyl)cyclopentanone involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable leaving group in substitution reactions. The carbonyl group in the cyclopentanone ring can undergo nucleophilic addition, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclopentanone ring.
類似化合物との比較
Similar Compounds
Cyclopentanone: Lacks the iodomethyl group and is less reactive in substitution reactions.
3-(Bromomethyl)cyclopentanone: Similar structure but with a bromine atom instead of iodine, making it less reactive due to the lower leaving group ability of bromine.
3-(Chloromethyl)cyclopentanone: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.
Uniqueness
3-(Iodomethyl)cyclopentanone is unique due to the presence of the iodomethyl group, which enhances its reactivity in various chemical reactions. The iodine atom is a better leaving group compared to bromine and chlorine, making the compound more versatile in synthetic applications. This increased reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable intermediate in organic chemistry.
特性
分子式 |
C6H9IO |
|---|---|
分子量 |
224.04 g/mol |
IUPAC名 |
3-(iodomethyl)cyclopentan-1-one |
InChI |
InChI=1S/C6H9IO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2 |
InChIキー |
FVUGNUPDVVXVPU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CC1CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


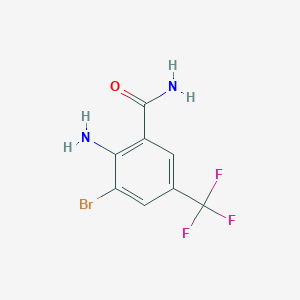
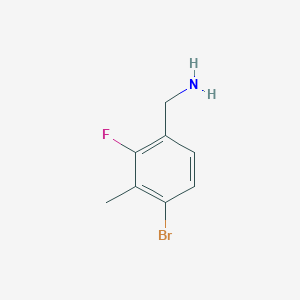
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
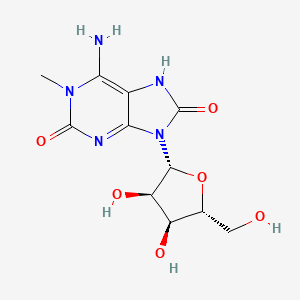
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
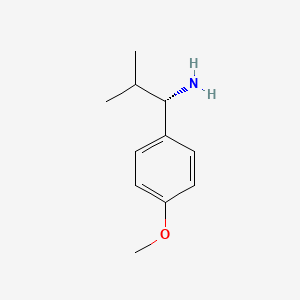
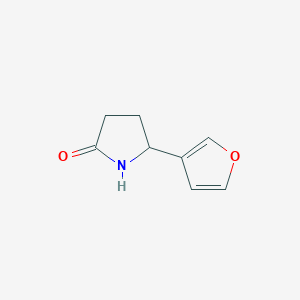

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)
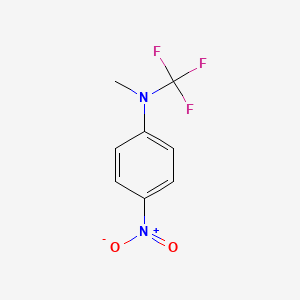
![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
